7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro group at the 7th position and a nitrophenyl group at the 2nd position of the benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitroaniline with 7-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-chloro-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitrophenyl and chloro groups contributes to its biological activity.
Material Science: The compound is explored for its use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used as a probe to study various biological processes and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The nitrophenyl group can participate in electron transfer reactions, while the chloro group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one: A reduced derivative with an amino group instead of a nitro group.
7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: A derivative with a methyl group instead of a nitro group.
7-chloro-2-(3-hydroxyphenyl)-4H-3,1-benzoxazin-4-one: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both the chloro and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.
Properties
IUPAC Name |
7-chloro-2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-9-4-5-11-12(7-9)16-13(21-14(11)18)8-2-1-3-10(6-8)17(19)20/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAARXBDKTSKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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